

Technical Support Center: Optimizing Histone H2b(29-35) in Kinase Assays

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Compound of Interest

Compound Name: **Histone H2b(29-35)**

Cat. No.: **B15599608**

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the synthetic peptide **Histone H2b(29-35)** as a substrate in kinase assays.

Frequently Asked Questions (FAQs)

Q1: What is **Histone H2b(29-35)** and which kinases recognize it?

Histone H2b(29-35) is a synthetic heptapeptide with the sequence Arg-Lys-Arg-Ser-Arg-Lys-Glu-OH. It corresponds to the amino acid residues 29-35 of the full-length Histone H2B protein, encompassing the phosphorylation site at Serine-32. This peptide is primarily recognized and phosphorylated by cGMP-dependent protein kinase (PKG).^{[1][2]} It is also a known substrate for 7 of the 12 Protein Kinase C (PKC) isoforms.^[3]

Q2: What is a good starting concentration for **Histone H2b(29-35)** in a kinase assay?

A good starting point for **Histone H2b(29-35)** concentration is at or near the Michaelis-Menten constant (K_m) of the kinase being assayed. For cGMP-dependent kinase, the reported K_m value is in the range of 15 μ M to 21 μ M.^{[1][3]} For general peptide substrates, a typical concentration range is 10-100 μ M.^[4] Therefore, starting with a concentration of 20-50 μ M is a reasonable approach.

Q3: How do I determine the optimal concentration of **Histone H2b(29-35)** for my specific kinase and assay conditions?

To determine the optimal substrate concentration, you should perform a substrate titration experiment to determine the K_m value under your specific experimental conditions. This involves measuring the initial reaction velocity at various concentrations of the **Histone H2b(29-35)** peptide while keeping the kinase and ATP concentrations constant. The K_m is the substrate concentration at which the reaction rate is half of the maximum velocity (V_{max}). For routine assays, using a substrate concentration of 5-10 times the K_m is recommended to ensure the reaction rate is near-maximal and less sensitive to minor substrate depletion.

Q4: My signal-to-background ratio is low. What can I do?

Low signal-to-background can be caused by several factors. Consider the following troubleshooting steps:

- Optimize Enzyme Concentration: The amount of kinase may be too low. Try titrating the kinase concentration to find a range that yields a robust signal. Typically, concentrations of 2-20 nM are used for purified kinases.^[4]
- Increase Substrate Concentration: If the current concentration is well below the K_m , increasing it may boost the signal.
- Check Buffer Components: Ensure the buffer pH, ionic strength, and necessary cofactors (e.g., Mg^{2+}) are optimal for your kinase.
- Inhibitor Contamination: Ensure reagents are free from contaminating kinase inhibitors.
- Assay Format: For assays with immobilized peptides (heterogeneous assays), low signal can result from poor accessibility. Consider adding hydrophilic linkers between the peptide and the solid surface to improve kinase access.^[5]

Q5: I'm observing high background signal in my negative controls (no kinase). What could be the cause?

High background can stem from non-enzymatic phosphorylation, contaminating kinase activity in your reagents, or issues with the detection method.

- Autophosphorylation: Some kinases can autophosphorylate, contributing to the background. This is typically minor but should be considered.

- Contaminating Kinases: If using cell lysates, other endogenous kinases may phosphorylate the peptide.[\[5\]](#) Using specific kinase inhibitors can help dissect the activity of the kinase of interest.[\[3\]](#)
- Reagent Purity: Ensure the purity of your peptide substrate, ATP, and buffer components.
- Detection Method: If using phosphospecific antibodies, non-specific binding can be an issue. Optimize blocking and washing steps. For fluorescence-based assays, intrinsic fluorescence of assay components could be a problem.[\[4\]](#)

Troubleshooting Guide

Problem	Potential Cause(s)	Recommended Solution(s)
No or Very Low Kinase Activity	1. Inactive Kinase Enzyme 2. Suboptimal Assay Buffer 3. Incorrect Substrate or ATP Concentration 4. Presence of Inhibitors	1. Verify kinase activity with a known positive control substrate. Ensure proper storage and handling. 2. Check and optimize buffer pH, salt concentration, and divalent cation (e.g., MgCl ₂) concentration. 3. Titrate both Histone H2b(29-35) and ATP. Ensure ATP concentration is sufficient (e.g., 1 mM was used to achieve full PKG activity despite a lower K _m). 4. Test for inhibitors in your reagents by running a control reaction with purified components.
High Variability Between Replicates	1. Pipetting Errors 2. Inconsistent Reaction Timing 3. Temperature Fluctuations 4. Plate Edge Effects	1. Use calibrated pipettes and ensure proper mixing. For small volumes, prepare a master mix. 2. Use a multichannel pipette to start/stop reactions simultaneously. Ensure incubation times are precise. 3. Ensure all incubations are performed in a calibrated incubator or water bath. Avoid temperature gradients across the plate. 4. Avoid using the outer wells of the assay plate, or ensure they are filled with buffer/water to minimize evaporation.

Non-Linear Reaction Progress Curves

1. Substrate Depletion
2. Product Inhibition
3. Enzyme Instability

1. Use a higher initial substrate concentration (e.g., $>5 \times K_m$) or shorten the assay time to measure only the initial velocity. 2. Dilute the enzyme or shorten the assay time to limit product accumulation. 3. Check the stability of your kinase under the assay conditions. Add stabilizing agents like BSA or glycerol if necessary.

Quantitative Data Summary

The following table summarizes key kinetic parameters for **Histone H2b(29-35)** with its primary target kinase.

Kinase	Peptide Substrate	K_m (μM)	V_{max} (μmol/min/mg)	Notes
cGMP-dependent Kinase (PKG)	Histone H2b(29-35)	15 - 21[1][3]	4.4[1]	The apparent K_m can vary based on assay conditions, such as ATP concentration and buffer composition.
cGMP-dependent Kinase (PKG)	[Ala34]histone H2B-(29-35)	22 (K_i for lin-benzo-ADP)	N/A	This analog was used in an inhibition study. [6]

Experimental Protocols

Protocol 1: General Kinase Assay using Histone H2b(29-35)

This protocol describes a fluorescence-based assay, a common non-radioactive method.[\[4\]](#)

1. Reagent Preparation:

- Kinase Buffer (1X): 20 mM TRIS-HCl (pH 7.4), 10 mM MgCl₂, and other components as required by the specific kinase.
- Kinase Stock: Prepare a concentrated stock of the purified kinase in an appropriate storage buffer.
- **Histone H2b(29-35)** Stock: Prepare a 10 mM stock solution in nuclease-free water. Store at -20°C.
- ATP Stock: Prepare a 100 mM stock solution in nuclease-free water. Store at -20°C.
- Detection Reagent: Prepare according to the manufacturer's instructions (e.g., ADP-Glo™, Kinase-Glo®).

2. Assay Procedure:

- Prepare a master mix containing the kinase buffer, ATP (e.g., final concentration of 100 μM), and the kinase (e.g., final concentration of 5-10 nM).
- Aliquot the master mix into the wells of a microplate.
- To initiate the reaction, add **Histone H2b(29-35)** to each well to achieve the desired final concentration (e.g., 50 μM).
- Include appropriate controls:
 - Negative Control (No Enzyme): Master mix without the kinase.
 - Negative Control (No Substrate): Master mix without the **Histone H2b(29-35)**.
- Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined time (e.g., 30-60 minutes). Ensure the reaction is in the linear range.
- Stop the reaction by adding the detection reagent as per the manufacturer's protocol.
- Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

Protocol 2: Determination of K_m for Histone H2b(29-35)

This protocol determines the affinity of the kinase for the peptide substrate.[\[3\]](#)

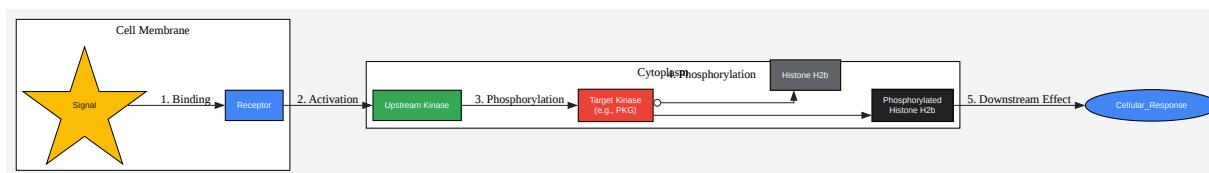
1. Reagent Preparation:

- As described in Protocol 1.

2. Assay Procedure:

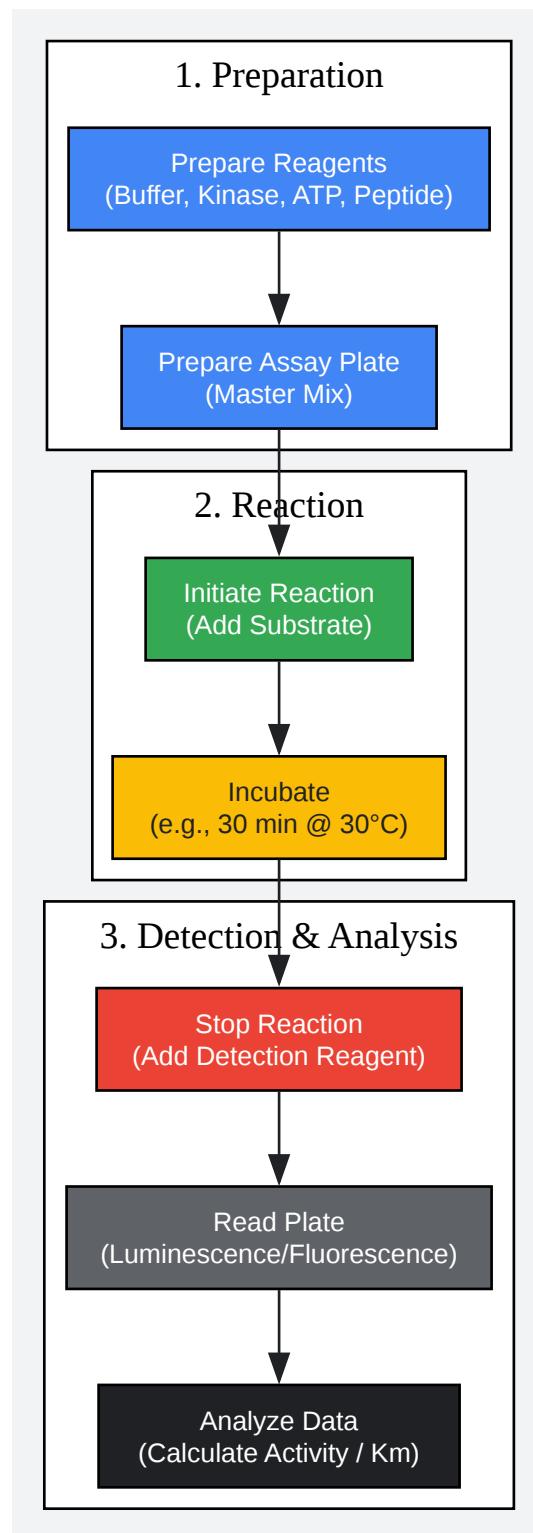
- Set up a series of reactions in a microplate.
- Keep the concentrations of the kinase (e.g., 5 nM) and ATP (saturating concentration, e.g., 1 mM) constant in all reactions.[3]
- Create a serial dilution of the **Histone H2b(29-35)** peptide to achieve a range of final concentrations (e.g., 0 μ M, 1 μ M, 5 μ M, 10 μ M, 20 μ M, 50 μ M, 100 μ M, 200 μ M).
- Initiate the reactions and incubate for a short period to ensure you are measuring the initial velocity (e.g., 10-15 minutes).
- Stop the reactions and measure the signal as described previously.
- Plot the initial reaction velocity (signal) against the substrate concentration.
- Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the K_m and V_{max} values.

Visualizations



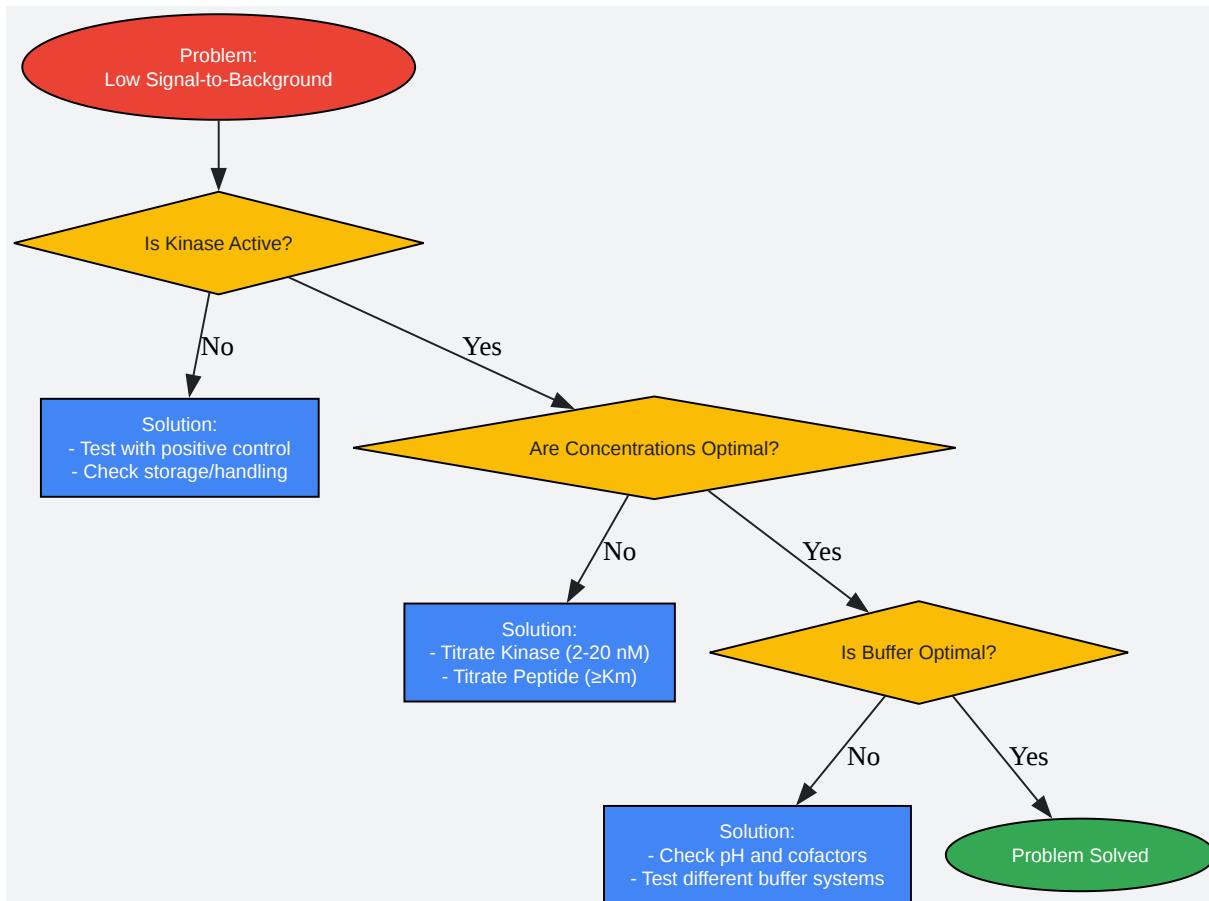
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Caption: A generic kinase signaling cascade leading to substrate phosphorylation.



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Caption: Experimental workflow for a typical in vitro kinase assay.



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Caption: A decision tree for troubleshooting low signal in kinase assays.

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